molecular formula C13H11BrN2O B3239100 5-Bromo-1-(4-(hydroxymethyl)phenyl)-4-methyl-1H-pyrrole-2-carbonitrile CAS No. 142015-94-9

5-Bromo-1-(4-(hydroxymethyl)phenyl)-4-methyl-1H-pyrrole-2-carbonitrile

Cat. No. B3239100
CAS RN: 142015-94-9
M. Wt: 291.14 g/mol
InChI Key: DIVUXTABGQWLFZ-UHFFFAOYSA-N
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Description

The compound “5-Bromo-1-(4-(hydroxymethyl)phenyl)-4-methyl-1H-pyrrole-2-carbonitrile” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a bromine atom at the 5-position, a methyl group at the 4-position, and a phenyl ring with a hydroxymethyl group at the 1-position. The pyrrole ring also has a carbonitrile group attached to the 2-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, which is a planar, aromatic ring system. The bromine, methyl, and carbonitrile substituents, as well as the phenyl ring with the hydroxymethyl group, would all add complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The bromine atom could potentially be replaced in a substitution reaction. The carbonitrile group could undergo addition reactions, and the hydroxymethyl group on the phenyl ring could be involved in reactions typical for alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonitrile group and the polar hydroxymethyl group could increase its solubility in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the reaction conditions and other reactants .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and potential applications. It could be of interest in medicinal chemistry if it shows biological activity, or in materials science if it has unique physical properties .

properties

IUPAC Name

5-bromo-1-[4-(hydroxymethyl)phenyl]-4-methylpyrrole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c1-9-6-12(7-15)16(13(9)14)11-4-2-10(8-17)3-5-11/h2-6,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVUXTABGQWLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1)C#N)C2=CC=C(C=C2)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1-(4-(hydroxymethyl)phenyl)-4-methyl-1H-pyrrole-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-(4-(hydroxymethyl)phenyl)-4-methyl-1H-pyrrole-2-carbonitrile
Reactant of Route 3
5-Bromo-1-(4-(hydroxymethyl)phenyl)-4-methyl-1H-pyrrole-2-carbonitrile
Reactant of Route 4
5-Bromo-1-(4-(hydroxymethyl)phenyl)-4-methyl-1H-pyrrole-2-carbonitrile
Reactant of Route 5
5-Bromo-1-(4-(hydroxymethyl)phenyl)-4-methyl-1H-pyrrole-2-carbonitrile
Reactant of Route 6
5-Bromo-1-(4-(hydroxymethyl)phenyl)-4-methyl-1H-pyrrole-2-carbonitrile

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